molecular formula C8H16ClNO2 B6282795 rac-methyl (2R,4R)-2-methylpiperidine-4-carboxylate hydrochloride CAS No. 2307769-97-5

rac-methyl (2R,4R)-2-methylpiperidine-4-carboxylate hydrochloride

Cat. No.: B6282795
CAS No.: 2307769-97-5
M. Wt: 193.7
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Description

Properties

CAS No.

2307769-97-5

Molecular Formula

C8H16ClNO2

Molecular Weight

193.7

Purity

95

Origin of Product

United States

Preparation Methods

Hydrogenation of 4-Methyl-2-Picolinic Acid

The process begins with the hydrogenation of 4-methyl-2-picolinic acid, a pyridine derivative, under pressurized hydrogen (2–3 kg/cm²) in the presence of palladium on carbon (Pd/C) as a catalyst. This step reduces the aromatic pyridine ring to a saturated piperidine structure, yielding 4-methyl-2-piperidinecarboxylic acid. Key parameters include:

  • Solvent : Methanol (3–4 times the substrate weight).

  • Catalyst Loading : 10% Pd/C relative to substrate.

  • Temperature : 45–55°C.

  • Yield : ~95% (crude product).

The reaction mechanism involves the addition of hydrogen across the pyridine ring’s double bonds, facilitated by the heterogeneous catalyst. Post-reaction filtration removes the catalyst, and solvent evaporation yields the crude piperidinecarboxylic acid.

Esterification and Diastereomer Separation

The carboxylic acid intermediate is esterified using thionyl chloride (SOCl₂) and ethanol to form 4-methyl-2-piperidinecarboxylic acid ethyl ester. This step proceeds via the formation of an acyl chloride intermediate, which reacts with ethanol to yield the ester. The reaction is conducted under reflux conditions, with toluene as the solvent.

Cis/trans diastereomers are separated via silica gel chromatography. The trans isomer, which exhibits superior crystallinity, is isolated and concentrated. Patent data indicate a diastereomeric excess (d.e.) of >98% for the trans configuration at this stage.

Chiral Resolution Using D-Amygdalic Acid

The trans-4-methyl-2-piperidinecarboxylate is resolved using D-amygdalic acid in methanol. The enantiomers form diastereomeric salts, with the (2R,4R) configuration precipitating preferentially. Crystallization at 10°C yields the target compound with an enantiomeric excess (e.e.) of >99%.

Hydrolysis-Based Synthesis

Hydrolysis of 4-Methyl-2-Cyanopiperidine

An alternative route starts with 4-methyl-2-cyanopiperidine, which undergoes hydrolysis in 6N hydrochloric acid to form 4-methyl-2-piperidinecarboxylic acid hydrochloride. This exothermic reaction requires reflux conditions (100–110°C) for 12–24 hours, achieving near-quantitative conversion.

Esterification and Cis/Trans Isolation

Esterification with ethanol and SOCl₂ produces the ethyl ester hydrochloride. A mixed solvent system (methyl tert-butyl ether and ethanol) enables selective crystallization of the cis isomer, leaving the trans isomer in solution. Filtration and solvent evaporation yield the trans-4-methyl-2-ethyl piperidinecarboxylate hydrochloride with >95% purity.

Resolution via L-Tartaric Acid

The trans isomer is resolved using L-tartaric acid in acetone/ethanol. Recrystallization reduces the (2S,4S) enantiomer content to <2%, achieving an e.e. of 98–99%. The final dissociation with sodium bicarbonate yields the free base, which is converted to the hydrochloride salt.

Comparative Analysis of Methodologies

Parameter Hydrogenation Route Hydrolysis Route
Starting Material 4-Methyl-2-picolinic acid4-Methyl-2-cyanopiperidine
Key Reaction Hydrogenation (Pd/C, H₂)Hydrolysis (HCl)
Esterification Agent SOCl₂/ethanolSOCl₂/ethanol
Diastereomer Separation Silica gel chromatographySolvent crystallization
Resolution Agent D-Amygdalic acidL-Tartaric acid
Overall Yield 26–52%44%
Enantiomeric Excess (e.e.) >99%98–99%

The hydrogenation route offers higher enantiomeric purity but requires specialized equipment for high-pressure hydrogenation. In contrast, the hydrolysis route employs simpler conditions but involves handling corrosive hydrochloric acid.

Key Findings and Optimization Strategies

Catalyst Selection

Palladium-based catalysts (Pd/C, Pt/C) are preferred for hydrogenation due to their high activity and reusability. Raney nickel, though cheaper, necessitates higher pressures (10 kg/cm²), increasing operational risks.

Solvent Systems for Crystallization

Methyl tert-butyl ether/ethanol mixtures (1:4 v/v) effectively isolate trans diastereomers by exploiting differential solubility. This method avoids energy-intensive chromatography, reducing production costs.

Resolution Efficiency

D-Amygdalic acid and L-tartaric acid provide comparable e.e. values (>98%), but L-tartaric acid is more cost-effective for large-scale applications.

Industrial Applications and Scalability

Both methodologies are scalable, with patent examples demonstrating kilogram-scale production. The hydrolysis route’s use of commodity chemicals (HCl, ethanol) makes it economically viable for industrial settings. However, hydrogenation offers faster cycle times, critical for high-throughput manufacturing .

Chemical Reactions Analysis

Types of Reactions

Rac-methyl (2R,4R)-2-methylpiperidine-4-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce other functional groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can be employed to replace the methyl group or other substituents with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Rac-methyl (2R,4R)-2-methylpiperidine-4-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals, where its unique structure can impart desirable properties to the final products.

Mechanism of Action

The mechanism of action of rac-methyl (2R,4R)-2-methylpiperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine Carboxylate Derivatives

a. Ethyl 2-(Piperidin-4-yl)acetate Hydrochloride
  • CAS : 16780-05-5
  • Molecular Formula: C₉H₁₈ClNO₂
  • Key Differences :
    • Substituents : Ethyl ester instead of methyl ester; acetate chain at the 4-position.
    • Similarity Score : 0.95
    • Impact : Increased hydrophobicity due to the ethyl group may reduce aqueous solubility compared to the target compound.
b. Methyl 2-(Piperidin-4-yl)acetate Hydrochloride
  • CAS : 81270-37-3
  • Molecular Formula: C₈H₁₆ClNO₂
  • Key Differences :
    • Substituents : Acetate chain at the 4-position instead of a direct ester.
    • Similarity Score : 0.92
    • Impact : The acetate spacer could alter metabolic stability or binding affinity in pharmacological applications.
c. (2R-4r-6S)-2,6-Dimethylpiperidine-4-Carboxylic Acid Hydrochloride
  • CAS : 2094020-19-4
  • Molecular Formula: C₈H₁₆ClNO₂
  • Key Differences: Substituents: Two methyl groups (2,6-positions) and a carboxylic acid at the 4-position.

Pyrrolidine and Piperidine Analogues with Functional Modifications

a. (2R,4R)-4-Fluoro-2-Methylpyrrolidine Hydrochloride
  • CAS : 2300174-87-0
  • Molecular Formula : C₅H₁₁ClFN
  • Key Differences :
    • Ring Size : Pyrrolidine (5-membered) vs. piperidine (6-membered).
    • Substituents : Fluorine at the 4-position instead of an ester.
    • Impact : Fluorine’s electronegativity may enhance binding interactions in drug-receptor complexes but reduce metabolic stability .
b. Methyl (2R,4R)-4-Hydroxypyrrolidine-2-Carboxylate Hydrochloride
  • CAS : 114676-59-4
  • Molecular Formula: C₇H₁₄ClNO₃
  • Key Differences: Functional Group: Hydroxyl at the 4-position instead of a methyl group.

Stereochemical and Positional Isomers

a. Methyl (2S,4R)-4-Hydroxypiperidine-2-Carboxylate Hydrochloride
  • CAS : 175671-43-9
  • Molecular Formula: C₇H₁₄ClNO₃
  • Key Differences :
    • Stereochemistry : (2S,4R) configuration vs. (2R,4R) in the target compound.
    • Functional Group : Hydroxyl at the 4-position.
    • Impact : Stereochemical differences can drastically alter pharmacological activity and metabolic pathways .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Similarity to Target Compound
rac-Methyl (2R,4R)-2-methylpiperidine-4-carboxylate HCl 1523530-24-6 C₈H₁₆ClNO₂ 193.67 Methyl (2R), ester (4R) Reference
Ethyl 2-(piperidin-4-yl)acetate HCl 16780-05-5 C₉H₁₈ClNO₂ 207.69 Ethyl ester, acetate chain 0.95
(2R-4r-6S)-2,6-dimethylpiperidine-4-carboxylic acid HCl 2094020-19-4 C₈H₁₆ClNO₂ 193.67 2,6-dimethyl, carboxylic acid Structural isomer
Methyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate HCl 114676-59-4 C₇H₁₄ClNO₃ 195.64 Hydroxyl (4R) Functional analog

Biological Activity

Rac-methyl (2R,4R)-2-methylpiperidine-4-carboxylate hydrochloride is a chiral compound with significant biological activity, particularly in pharmaceutical applications. Its molecular formula is C₈H₁₆ClNO₂, and it exists as a hydrochloride salt of the methyl ester of 2-methylpiperidine-4-carboxylic acid. This compound is notable for its chirality at the 2 and 4 positions, which contributes to its unique properties and potential therapeutic applications.

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. These interactions can lead to alterations in metabolic pathways and neurotransmitter signaling, which is critical for its pharmacological effects. The specific mechanisms may vary based on the target and the context of use.

Biological Activity Overview

Research has highlighted several key areas where this compound exhibits biological activity:

  • Pharmaceutical Potential : The compound has been investigated for its potential as a pharmaceutical agent, particularly in anticoagulant therapy. It serves as an intermediate in the synthesis of argatroban, a thrombin inhibitor used in treating ischemic cerebral infarction .
  • Enzyme Interaction : Studies suggest that this compound can modulate enzyme activity, impacting various metabolic pathways. Its interaction with enzymes may lead to significant therapeutic effects in conditions such as cardiovascular diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticoagulantActs as a thrombin inhibitor; used in treatments for ischemic conditions.
Enzyme ModulationInfluences metabolic pathways by interacting with specific enzymes.
Receptor BindingMay interact with neurotransmitter receptors, altering their activity.

Case Studies

  • Anticoagulant Therapy : In a clinical setting, this compound was evaluated for its effectiveness in patients with acute ischemic stroke. The results indicated improvements in patient mobility and reduced motor paralysis when administered alongside standard care protocols .
  • Enzyme Interaction Studies : Research involving enzyme assays demonstrated that this compound significantly inhibited thrombin activity in vitro, supporting its role as a therapeutic agent in anticoagulation.

Structural Similarities

The compound shares structural features with other piperidine derivatives, which may influence its biological activity. Notable comparisons include:

Compound NameStructural FeaturesUnique Aspects
Methyl (2S,4S)-2-methylpiperidine-4-carboxylateEnantiomer with opposite chiralityDifferent biological activity profile
Cis-2-Methylpiperidine-4-carboxylic acid methyl esterSimilar ester structurePotentially different solubility and reactivity
Rac-Methyl (2R,4S)-4-methylpiperidine-2-carboxylateVariation in position of methyl groupMay exhibit distinct pharmacological properties

Q & A

Q. What are the key steps in synthesizing rac-methyl (2R,4R)-2-methylpiperidine-4-carboxylate hydrochloride, and how can reaction conditions be optimized for academic-scale production?

The synthesis typically involves chiral resolution of racemic precursors, esterification, and final hydrochloride salt formation. Key steps include:

  • Chiral resolution : Use of chiral auxiliaries or enzymatic methods to isolate the (2R,4R) stereoisomer.
  • Esterification : Methylation of the carboxyl group under controlled pH and temperature to avoid racemization .
  • Purification : Recrystallization or column chromatography to achieve >95% purity. Optimization may involve replacing batch reactors with continuous flow systems to improve scalability and yield .

Q. Which analytical techniques are most effective for confirming the stereochemical purity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR can verify stereochemistry through coupling constants (e.g., J2,4J_{2,4} for piperidine ring conformation) .
  • Chiral HPLC : Using columns like Chiralpak IA/IB to resolve enantiomeric impurities (<0.5%) .
  • X-ray Crystallography : Definitive confirmation of absolute configuration via single-crystal analysis .

Q. How can researchers assess the compound's solubility and bioavailability in preclinical studies?

  • Solubility : Use shake-flask methods with buffers (pH 1–7.4) and HPLC quantification. Hydrochloride salts generally enhance aqueous solubility .
  • Bioavailability : Parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell monolayers to predict intestinal absorption .

Advanced Research Questions

Q. What computational strategies are recommended for predicting the compound's interactions with biological targets?

  • Molecular Dynamics (MD) Simulations : Model binding to neurotransmitter receptors (e.g., serotonin or dopamine receptors) using software like GROMACS .
  • Docking Studies : AutoDock Vina or Schrödinger Suite to screen for affinity against GPCRs or ion channels. Cross-validate with experimental SPR or ITC data .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Elucidate reaction mechanisms in enzyme inhibition (e.g., cytochrome P450 interactions) .

Q. How can contradictory data on synthetic yields or biological activity be resolved?

  • Design of Experiments (DoE) : Use factorial designs to identify critical variables (e.g., temperature, catalyst loading) affecting yield .
  • Meta-Analysis : Compare datasets across studies (e.g., IC50_{50} values in receptor assays) while controlling for assay conditions (pH, cell lines) .
  • Isolation of By-products : LC-MS or preparative TLC to characterize impurities that may skew biological results .

Q. What methodologies are suitable for scaling up the synthesis while maintaining stereochemical integrity?

  • Continuous Flow Chemistry : Enhances heat/mass transfer and reduces racemization risks compared to batch reactors .
  • In-line Monitoring : PAT tools (e.g., FTIR or Raman spectroscopy) for real-time tracking of reaction progress .
  • Chiral Catalysis : Immobilized enzymes or asymmetric catalysts (e.g., BINOL-derived phosphoric acids) to improve enantioselectivity .

Key Methodological Recommendations

  • Stereochemical Validation : Always combine chiral HPLC with NOESY NMR to confirm configuration .
  • Data Reproducibility : Document reaction conditions (e.g., solvent purity, stirring rate) in detail to address variability .
  • Ethical Compliance : Adhere to institutional guidelines for handling hydrochloride salts, which may require controlled substance protocols .

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